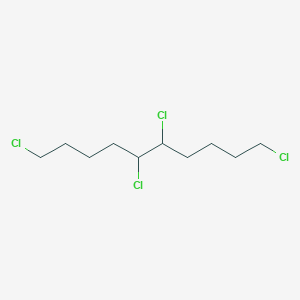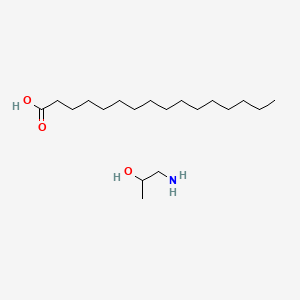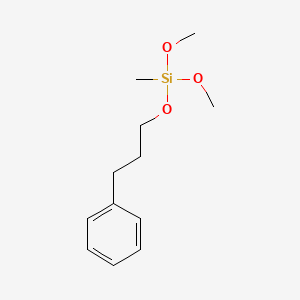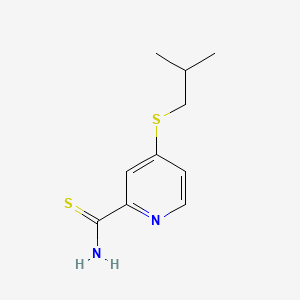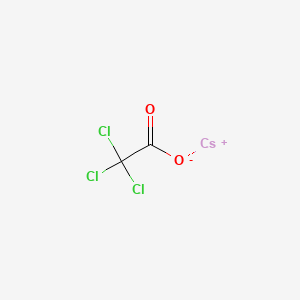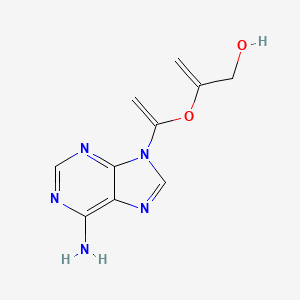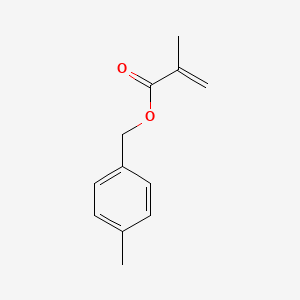
(4-Methylphenyl)methyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)methyl methacrylate is an organic compound with the molecular formula C12H14O2. It is also known as (4-Methylphenyl)methyl 2-methylprop-2-enoate. This compound is a derivative of methacrylic acid and is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl methacrylate typically involves the esterification of methacrylic acid with (4-methylphenyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and (4-methylphenyl)methanol into the reactor, along with the acid catalyst. The product is then purified using distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of plastics and resins.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (4-methylphenyl)methanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and (4-methylphenyl)methanol
Transesterification: Various methacrylate esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)methyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)methyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The double bond in the methacrylate group undergoes a free-radical polymerization process, initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains can form cross-linked networks, providing mechanical strength and stability to the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a similar polymerization mechanism.
Ethyl methacrylate: Another methacrylate ester with slightly different physical properties.
Butyl methacrylate: A longer-chain methacrylate ester used in similar applications.
Uniqueness
(4-Methylphenyl)methyl methacrylate is unique due to the presence of the (4-methylphenyl) group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and stable materials.
Eigenschaften
CAS-Nummer |
93858-45-8 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
ZALFZMYXGFDRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




